molecular formula C8H5Cl2NS B101760 2,4-Dichlorobenzyl isothiocyanate CAS No. 18967-41-4

2,4-Dichlorobenzyl isothiocyanate

Cat. No.: B101760
CAS No.: 18967-41-4
M. Wt: 218.1 g/mol
InChI Key: JZHPXEMPVDMDFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H5Cl2NS and a molecular weight of 218.103 g/mol It is a derivative of benzyl isothiocyanate, where two chlorine atoms are substituted at the 2 and 4 positions of the benzene ring

Mechanism of Action

Target of Action

2,4-Dichlorobenzyl isothiocyanate (2,4-DCBI) is a member of the isothiocyanates (ITCs) family, which are major pharmacologically active constituents of cruciferous vegetables . ITCs govern many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis .

Mode of Action

The mode of action of 2,4-DCBI, like other ITCs, involves interaction with its targets leading to various changes. Studies have shown that ITCs can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Biochemical Pathways

ITCs, including 2,4-DCBI, affect various biochemical pathways. They inhibit CYP enzymes and induce phase II enzymes via activation of Nrf 2 . They also modulate cell cycle regulators, induce apoptosis, inhibit NF-ĸB, inhibit MIF, inhibit microtubule polymerization, inhibit metastasis, and affect other pathways involved in chemoprevention .

Pharmacokinetics

It is known that itcs are metabolized by the mercapturic acid pathway, which includes conjugation of itcs with glutathione (gsh) followed by enzymatic degradation and n-acetylation . This process can impact the bioavailability of 2,4-DCBI.

Result of Action

The result of the action of 2,4-DCBI is the modulation of various cellular and molecular processes. These include the regulation of transcription factors, signaling pathways, cell cycle, and apoptosis, all of which can contribute to its chemopreventive potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dichlorobenzyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 2,4-dichlorobenzylamine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired isothiocyanate product .

Another method involves the use of carbon disulfide (CS2) and an amine, followed by the addition of a desulfurizing agent such as T3P (propane phosphonic acid anhydride). This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, utilizing the same basic principles as laboratory methods but with optimized reaction conditions and equipment to ensure efficiency and safety. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Properties

IUPAC Name

2,4-dichloro-1-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-7-2-1-6(4-11-5-12)8(10)3-7/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHPXEMPVDMDFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)CN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60172378
Record name 2,4-Dichlorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-41-4
Record name 2,4-Dichlorobenzyl isothiocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018967414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Dichlorobenzyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60172378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 18967-41-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-Dichlorobenzyl isothiocyanate
Reactant of Route 2
Reactant of Route 2
2,4-Dichlorobenzyl isothiocyanate
Reactant of Route 3
Reactant of Route 3
2,4-Dichlorobenzyl isothiocyanate
Reactant of Route 4
Reactant of Route 4
2,4-Dichlorobenzyl isothiocyanate
Reactant of Route 5
Reactant of Route 5
2,4-Dichlorobenzyl isothiocyanate
Reactant of Route 6
Reactant of Route 6
2,4-Dichlorobenzyl isothiocyanate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.